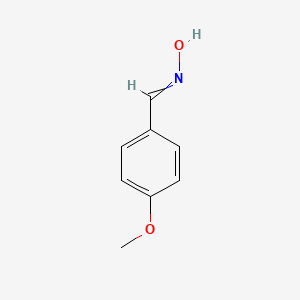

4-Methoxybenzaldoxime

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C8H9NO2 |

|---|---|

Peso molecular |

151.16 g/mol |

Nombre IUPAC |

N-[(4-methoxyphenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C8H9NO2/c1-11-8-4-2-7(3-5-8)6-9-10/h2-6,10H,1H3 |

Clave InChI |

FXOSHPAYNZBSFO-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C=NO |

SMILES canónico |

COC1=CC=C(C=C1)C=NO |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 4 Methoxybenzaldoxime and Its Derivatives

Classical and Modified Synthetic Routes for Oxime Formation

The foundational methods for synthesizing 4-methoxybenzaldoxime rely on established organic reactions, which have been refined over time to improve efficiency and product purity.

Condensation Reactions with Hydroxylamine (B1172632) and its Salts

The most conventional and widely practiced method for the synthesis of 4-methoxybenzaldoxime is the condensation reaction between 4-methoxybenzaldehyde (B44291) and hydroxylamine or its salts, most commonly hydroxylamine hydrochloride. semanticscholar.orgias.ac.in This reaction is a nucleophilic addition of hydroxylamine to the carbonyl group of the aldehyde, followed by dehydration to form the oxime. thieme-connect.de The reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and may be facilitated by a base to neutralize the hydrochloric acid liberated from the hydroxylamine salt. semanticscholar.orgwiley-vch.de

A typical laboratory procedure involves stirring 4-methoxybenzaldehyde with hydroxylamine hydrochloride in a mixture of ethyl acetate (B1210297) and water. semanticscholar.org The addition of a base like sodium carbonate is crucial for the reaction to proceed. semanticscholar.org One specific protocol reports the synthesis of 4-methoxybenzaldoxime in a 97% yield by reacting 4-methoxybenzaldehyde with hydroxylamine hydrochloride and sodium carbonate in a 1:1 mixture of water and ethyl acetate. The reaction is initially stirred at room temperature for 18 hours, followed by heating at 60 °C for an additional 4 hours. semanticscholar.org

Alternative, greener approaches have been developed to minimize the use of hazardous solvents and reagents. One such method utilizes ultrasound irradiation in an aqueous ethanol solution. In this procedure, 4-methoxybenzaldehyde is dissolved in a water-ethanol mixture, and hydroxylamine hydrochloride is added. The mixture is sonicated at approximately 60 °C while the pH is adjusted to about 10 with a potassium carbonate solution, affording (E)-4-methoxybenzaldoxime in high yield. ajol.info Another environmentally benign method involves carrying out the reaction in mineral water at room temperature, which has been shown to be efficient for various aryl aldehydes. ias.ac.in

Table 1: Synthesis of 4-Methoxybenzaldoxime via Condensation Reaction

| Reactants | Catalyst/Base | Solvent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Methoxybenzaldehyde, Hydroxylamine Hydrochloride | Sodium Carbonate | Water/Ethyl Acetate (1:1) | Room temp, 18h then 60°C, 4h | 97% | semanticscholar.org |

| 4-Methoxybenzaldehyde, Hydroxylamine Hydrochloride | Potassium Carbonate | Water/Ethanol | Sonication, ~60°C, pH ~10 | High | ajol.info |

| 4-Methoxybenzaldehyde, Hydroxylamine Hydrochloride | None (Mineral Water) | Mineral Water | Room Temperature | High | ias.ac.in |

Derivatization from 4-Methoxybenzaldehyde Precursors

4-Methoxybenzaldoxime is fundamentally a derivative of its precursor, 4-methoxybenzaldehyde. The synthetic transformations discussed in the previous section represent the direct derivatization of the aldehyde functional group into an oxime. semanticscholar.orgias.ac.in Beyond the direct oximation, further derivatization can occur on the oxime itself. For instance, O-benzyl oxime derivatives of 4-methoxybenzaldoxime can be synthesized. hep.com.cn In one such procedure, O-benzyl-4-methoxybenzaldoxime was prepared by reacting 4-methoxybenzaldoxime with benzyl (B1604629) bromide under phase-transfer catalysis conditions combined with ultrasound irradiation, resulting in a 96% yield. hep.com.cn Another study reports the preparation of a series of oxime ethers from p-methoxybenzaldoxime by reaction with alkyl halides such as methyl iodide, ethyl bromide, and benzyl chloride, using silver oxide as both a base and a catalyst. scholarsresearchlibrary.com This method is noted for producing excellent yields of the corresponding (E,Z) isomeric ethers without the formation of nitrone byproducts. scholarsresearchlibrary.com

Regioselective Synthesis of Isomers (E/Z)

The synthesis of aldoximes like 4-methoxybenzaldoxime can result in the formation of two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. thieme-connect.de The control of the E/Z ratio, or the regioselective synthesis of a specific isomer, is a crucial aspect of the synthesis.

Typically, the condensation reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride yields a mixture of isomers. One study reported obtaining 4-methoxybenzaldoxime with an E/Z ratio of approximately 1:11, indicating a strong preference for the (Z)-isomer under their specific reaction conditions (sodium carbonate in aqueous ethyl acetate). semanticscholar.org The interconversion and hydrolysis of (E)- and (Z)-isomers of p-methoxybenzaldehyde oxime have been studied in aqueous perchloric acid solutions. researchgate.net At low acid concentrations, hydrolysis proceeds through a protonated oxime intermediate, but as acidity increases, E-Z isomerization becomes observable as a competing and faster reaction than hydrolysis. researchgate.net For the neutral oximes, the equilibrium constant KT = [E]/[Z] is 8, favoring the E isomer. researchgate.net

For the selective synthesis or isolation of the (E)-isomer, post-synthesis isomerization is a viable strategy. A patented process describes the conversion of mixtures of E and Z isomers of aryl alkyl oximes to greater than 98% of the E isomer. google.com This is achieved by treating a solution of the isomeric mixture in an anhydrous organic solvent with a protic or Lewis acid, which causes the precipitation of the E isomer as an immonium complex. Subsequent neutralization with a mild base yields the pure E isomer. google.com Separation of E/Z mixtures can also be achieved by physical methods such as fractional recrystallization or silica (B1680970) gel column chromatography. thieme-connect.deresearchgate.net

Catalytic Approaches in 4-Methoxybenzaldoxime Synthesis and Transformation

Catalysis offers powerful tools for the synthesis and transformation of 4-methoxybenzaldoxime, often providing milder reaction conditions, higher selectivity, and improved atom economy.

Homogeneous Catalysis Applications

Homogeneous catalysts, which exist in the same phase as the reactants, have been employed in the synthesis and transformation of oximes. researchgate.net Transition metal complexes are particularly prominent in this area. For instance, rhodium-catalyzed hydroformylation of alkenes followed by in-situ condensation with hydroxylamine provides a one-pot route to aldoximes, bypassing the need to isolate the intermediate aldehyde. rsc.org Ruthenium-based catalysts, specifically a Ru/triphos system, have been developed for the highly selective hydrogenation of aliphatic aldoximes to primary amines, achieving yields up to 90%. rsc.org

Copper catalysts have also shown utility. A copper(I)-catalyzed oxidative tetrahydrofuranylation of various oximes has been developed. researchgate.net Furthermore, copper-catalyzed coupling reactions of oxime acetates with aldehydes provide a novel strategy for synthesizing highly substituted pyridines. researchgate.net In a different approach, a copper-promoted direct conversion of methyl arenes, such as p-methylanisole, into aromatic oximes like 4-methoxybenzaldoxime has been developed using tert-butyl nitrite (B80452) (TBN) as the nitrogen source and N-hydroxyphthalimide (NHPI) as an additive. rsc.org This method allows for the direct C-H functionalization of the methyl group to form the oxime. rsc.org

Heterogeneous Catalysis (e.g., Zeolites, Silicalite)

Heterogeneous catalysts, being in a different phase from the reactants, offer advantages in terms of catalyst separation and reusability, which is particularly important for industrial processes. rsc.org Zeolites, which are crystalline aluminosilicates with well-defined pore structures, are a significant class of heterogeneous catalysts. rsc.org

Zeolites have been extensively studied for the transformation of 4-methoxybenzaldoxime, particularly in dehydration and Beckmann rearrangement reactions. In the vapor-phase reaction of 4-methoxybenzaldoxime over various protonated zeolites (such as H-Beta, H-MOR, H-ZSM-5, and H-Y) at 473 K, two main products are formed: 4-methoxybenzonitrile (B7767037) (from dehydration) and 4-methoxyphenylformamide (from Beckmann rearrangement). rsc.org The selectivity towards either product is influenced by the electronic properties of the substrate and the acid-base properties of the catalyst. researchgate.net For instance, the presence of the electron-donating methoxy (B1213986) group in 4-methoxybenzaldoxime favors the Beckmann rearrangement to the amide, in contrast to benzaldoxime (B1666162) which primarily undergoes dehydration to the nitrile under similar conditions. rsc.orgresearchgate.net Rare earth exchanged Na-Y zeolites have also been shown to be effective catalysts for these transformations. semanticscholar.org

Silicalite, a type of zeolite with a high silica content, is also used in catalysis. While specific studies on the direct synthesis of 4-methoxybenzaldoxime using silicalite are not prominent in the reviewed literature, silicalite catalysts are well-known for their effectiveness in the vapor-phase Beckmann rearrangement of other oximes, such as cyclohexanone (B45756) oxime to ε-caprolactam. ias.ac.in Hierarchical and sheet-like silicalite-1 crystals have demonstrated superior catalytic performance and resistance to deactivation in such reactions due to improved diffusion characteristics. ias.ac.in Given their activity in related transformations, their potential application in the synthesis or transformation of 4-methoxybenzaldoxime remains an area of interest.

Table 2: Heterogeneous Catalysis in the Transformation of 4-Methoxybenzaldoxime

| Catalyst | Substrate | Reaction Type | Products | Key Findings | Reference |

|---|---|---|---|---|---|

| H-Beta, H-MOR, H-ZSM-5, H-Y Zeolites | 4-Methoxybenzaldoxime | Dehydration/Beckmann Rearrangement | 4-Methoxybenzonitrile, 4-Methoxyphenylformamide | Product distribution depends on catalyst acidity and substrate electronics. | rsc.orgresearchgate.net |

| Rare Earth Exchanged Na-Y Zeolites | 4-Methoxybenzaldoxime | Dehydration/Beckmann Rearrangement | 4-Methoxybenzonitrile, 4-Methoxyphenylformamide | Effective for both dehydration and rearrangement. | semanticscholar.org |

Organocatalytic Systems

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers a viable and often more sustainable alternative to traditional metal-based catalysts. In the synthesis of oximes, including 4-methoxybenzaldoxime, various organocatalysts have been shown to be effective, particularly in promoting the reaction under mild and environmentally benign conditions.

Recent research has identified new classes of catalysts that are highly active for hydrazone and oxime formation in water at a neutral pH. Among these are 2-aminophenols and 2-(aminomethyl)benzimidazoles. chem960.com For the oximation of 4-nitrobenzaldehyde, 2-(aminomethyl)benzimidazole demonstrated a 5.2-fold rate enhancement compared to the classic aniline (B41778) catalyst. chem960.com These catalysts operate through nucleophilic catalysis, which involves the formation of a catalyst-imine intermediate, allowing for rapid oxime formation even at low reactant concentrations. semanticscholar.org

Anthranilic acids and their derivatives have also emerged as superior water-soluble organocatalysts for hydrazone and oxime formation. semanticscholar.orgnih.gov At a neutral pH of 7.4, 5-methoxyanthranilic acid was found to be a more effective catalyst than aniline for the formation of an oxime from an aminooxy-functionalized DNA and a coumarin (B35378) aldehyde. semanticscholar.orgnih.gov The ortho-carboxylate group in these catalysts is believed to assist in intramolecular proton transfer, which is a key step in the reaction mechanism. semanticscholar.org

Furthermore, the trifluoroacetic acid (TFA) hydroxylamine system has been investigated as an organocatalyst reagent for the one-pot, salt-free synthesis of amides from ketones via an oxime intermediate. wikipedia.org This system facilitates the fast oximation of various ketones at room temperature, with quantitative conversions achieved within an hour. wikipedia.org Although this study focused on ketones, the principle of using TFA as an organocatalyst for oximation is a significant development. Pyrrolidine has also been shown to efficiently catalyze the formation of acyloximes from aldehydes in green solvents, a process that does not work under uncatalyzed conditions. jscholaronline.org

Table 1: Organocatalysts for Oxime Formation

| Catalyst Class | Specific Catalyst Example | Substrate Example | Key Findings | Reference |

| 2-(Aminomethyl)benzimidazoles | 2-(Aminomethyl)benzimidazole | 4-Nitrobenzaldehyde | 5.2-fold rate enhancement over aniline at pH 7.4. chem960.com | chem960.com |

| Anthranilic Acids | 5-Methoxyanthranilic Acid | Aminooxy-DNA + Coumarin aldehyde | Superior catalyst to aniline in water at pH 7.4. semanticscholar.orgnih.gov | semanticscholar.orgnih.gov |

| Acid/Amine Systems | Trifluoroacetic Acid (TFA) | Various Ketones | Quantitative conversion to oxime at room temperature in 1 hour. wikipedia.org | wikipedia.org |

| Amines | Pyrrolidine | Aromatic/Aliphatic Aldehydes | Efficiently catalyzes acyloxime formation in green solvents. jscholaronline.org | jscholaronline.org |

Green Chemistry Principles and Methodologies in 4-Methoxybenzaldoxime Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of 4-methoxybenzaldoxime provides a case study for the application of these principles, including the use of alternative energy sources, safer solvents, and sustainable catalysts, all while maximizing efficiency.

Ultrasound-Assisted Synthetic Procedures (Sonochemistry)

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in green synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles—creates localized hotspots with extreme temperatures and pressures, which can dramatically accelerate reaction rates. rsc.orgfoliamedica.bg This technique often leads to higher yields, shorter reaction times, and milder conditions compared to conventional methods. rsc.org

The synthesis of E-4-methoxybenzaldoxime has been successfully achieved using ultrasound irradiation. In one study, a mixture of 4-methoxybenzaldehyde and hydroxylamine hydrochloride was sonicated in a water-ethanol mixture. rsc.org The reaction proceeded rapidly, yielding the product in a very short time with high purity. Specifically, the reaction of 4-methoxybenzaldehyde under these conditions resulted in a 92% yield in just one minute. rsc.org The use of an ultrasonic bath at a frequency of 35 kHz and a temperature of approximately 60°C facilitated this efficient conversion. rsc.org

Another study combined ultrasound with a KI/oxone catalyst system in water for a one-pot, three-step synthesis of a derivative starting from 4-methoxybenzaldoxime, highlighting the utility of sonication in multi-component reactions under green conditions. yccskarad.com These procedures highlight the advantages of sonochemistry, such as operational simplicity, faster reactions, and the use of environmentally benign solvents. rsc.org

Table 2: Ultrasound-Assisted Synthesis of 4-Methoxybenzaldoxime

| Reactants | Solvent | Catalyst/Base | Time (min) | Yield (%) | Reference |

| 4-Methoxybenzaldehyde, NH₂OH·HCl | H₂O/EtOH | K₂CO₃ | 1 | 92 | rsc.org |

| 4-Methoxybenzaldoxime, N-allyl saccharin (B28170) | H₂O | KI/oxone | 20 | 80 (derivative) | yccskarad.com |

Aqueous Medium Reactions and Solvent Replacement Strategies

The use of water as a reaction medium is a cornerstone of green chemistry, offering significant environmental and economic benefits over traditional organic solvents. ugm.ac.id Water is non-toxic, non-flammable, and inexpensive. For the synthesis of oximes, conducting the reaction in an aqueous medium can lead to high yields and simplified work-up procedures.

An environmentally benign and highly efficient method for the conversion of aldehydes to aldoximes has been developed using Hyamine®, a phase-transfer catalyst, in water at ambient temperature. nih.gov In the synthesis of 4-methoxybenzaldoxime from anisaldehyde (4-methoxybenzaldehyde) and hydroxylamine hydrochloride, this method achieved a near-quantitative yield within 60 minutes. nih.gov The reaction proceeds smoothly for a variety of aldehydes, and the product can often be isolated by simple filtration. nih.gov

In another green approach, the synthesis of a derivative of 4-methoxybenzaldoxime was achieved via a one-pot, three-step reaction using an ultrasonic probe in the presence of KI/oxone as a catalyst in water. yccskarad.com This method produced the desired product in high yield (80%) at 25°C within 20 minutes. yccskarad.com These examples demonstrate that water is not only a viable solvent for the synthesis of 4-methoxybenzaldoxime but can also facilitate high efficiency and selectivity, especially when combined with other green techniques like catalysis and sonochemistry.

Table 3: Synthesis of 4-Methoxybenzaldoxime in Aqueous Media

| Starting Material | Reagents | Catalyst | Solvent | Time | Yield | Reference |

| Anisaldehyde | NH₂OH·HCl | Hyamine® (10 mol%) | Water | 60 min | ~100% | nih.gov |

| 4-Methoxybenzaldoxime | N-allyl saccharin | KI/oxone | Water | 20 min | 80% (derivative) | yccskarad.com |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has become a popular technique in green chemistry due to its ability to dramatically reduce reaction times, increase product yields, and improve reaction selectivity compared to conventional heating methods. savemyexams.combyjus.com Microwave energy directly heats the reactants and solvent, leading to rapid and uniform temperature increases. savemyexams.com

While specific data for the direct microwave-assisted synthesis of 4-methoxybenzaldoxime from 4-methoxybenzaldehyde is not extensively detailed in the cited literature, the principles of MAOS are broadly applicable. For instance, the synthesis of dibenzylidenecyclohexanone derivatives, including one from 4-methoxybenzaldehyde, was successfully carried out under microwave irradiation (900 W, 2450 MHz) for just 2 minutes, resulting in a 100% yield. semanticscholar.orgmdpi.com This is a significant improvement over conventional stirring methods. Another study reported the synthesis of tetrahydropyrimidine (B8763341) derivatives from a benzaldehyde (B42025) derivative using microwave irradiation for 22-24 minutes, a vast improvement over the 20-24 hours required by conventional heating.

In the context of oxime synthesis, Hajipour et al. reported the efficient oximation of various aldehydes and ketones under solvent-free microwave irradiation, achieving yields higher than 76% in just 4 minutes. nih.gov These examples strongly suggest that a microwave-assisted protocol for 4-methoxybenzaldoxime synthesis would offer substantial enhancements in speed and efficiency over traditional reflux methods.

Sustainable Reagent and Catalyst Development

A key principle of green chemistry is the use of catalysts to enhance reaction efficiency and the development of reagents and catalysts that are renewable, recyclable, and non-toxic. iitm.ac.in

In oxime synthesis, bismuth compounds like Bi₂O₃ have been utilized as cheap, commercially available, non-toxic, and air-stable catalysts. A solvent-free method using Bi₂O₃ for the conversion of various carbonyl compounds, including aromatic aldehydes, into their corresponding oximes has been developed, which minimizes waste and proceeds at room temperature.

Another approach involves the use of heterogeneous catalysts that can be easily recovered and reused, reducing waste and cost. Solid acid catalysts, such as rare-earth exchanged zeolites (e.g., La³⁺, Ce³⁺ on KFAU-Y zeolite), have been employed in the vapor-phase dehydration and Beckmann rearrangement of 4-methoxybenzaldoxime. While this is a subsequent reaction of the oxime, the use of a reusable solid catalyst is a significant green advancement. These zeolites can be regenerated, which saves on the use and subsequent waste of traditional acids like sulfuric acid. iitm.ac.in The development of catalysts from waste materials is another emerging area, contributing to a circular economy.

Atom Economy and Waste Minimization

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. yccskarad.com A higher atom economy signifies a "greener" process with less waste generated.

The synthesis of 4-methoxybenzaldoxime from 4-methoxybenzaldehyde and hydroxylamine hydrochloride is a condensation reaction:

C₈H₈O₂ (4-methoxybenzaldehyde) + NH₂OH·HCl (hydroxylamine hydrochloride) → C₈H₉NO₂ (4-methoxybenzaldoxime) + H₂O + HCl

To calculate the theoretical atom economy, we consider the molecular weights of the reactants and the desired product.

Molecular Weight of 4-Methoxybenzaldehyde (C₈H₈O₂): 136.15 g/mol

Molecular Weight of Hydroxylamine Hydrochloride (NH₂OH·HCl): 69.49 g/mol

Molecular Weight of 4-Methoxybenzaldoxime (C₈H₉NO₂): 151.16 g/mol

Atom Economy (%) = (Mass of desired product / Total mass of reactants) x 100

Atom Economy (%) = (151.16 / (136.15 + 69.49)) x 100 Atom Economy (%) = (151.16 / 205.64) x 100 ≈ 73.51%

This calculation shows that a significant portion of the reactant mass does not end up in the final product, primarily as water and hydrochloric acid (if a base is not used to neutralize it). Waste minimization strategies focus on addressing these by-products. Using hydroxylamine as a free base instead of its hydrochloride salt would improve the atom economy by eliminating HCl as a by-product. Furthermore, employing catalytic methods reduces the need for stoichiometric reagents that end up as waste. iitm.ac.in Solvent-free methods, such as the grindstone chemistry approach using Bi₂O₃, completely eliminate solvent waste, further enhancing the green credentials of the synthesis. Industrial processes are increasingly adopting catalytic routes and optimizing reaction conditions to maximize atom economy and minimize the generation of waste streams, aligning with the principles of sustainable development.

Continuous Flow Chemistry Techniques for 4-Methoxybenzaldoxime Reactions

Continuous flow chemistry has emerged as a powerful technology in modern chemical synthesis, offering significant advantages over traditional batch processing. innovation.ca This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. syrris.jpbeilstein-journals.org For the synthesis of 4-methoxybenzaldoxime and its derivatives, flow techniques provide enhanced control over reaction parameters, leading to improved safety, efficiency, and selectivity. innovation.ca The high surface-area-to-volume ratio in flow reactors facilitates superior heat and mass transfer, allowing for precise temperature control and rapid mixing, which are crucial for managing reaction kinetics and minimizing byproduct formation. beilstein-journals.orgrsc.org

Microreactor Technology Applications for Enhanced Reaction Control

Microreactor technology represents a key advancement in continuous flow synthesis, utilizing devices with channels of sub-millimeter dimensions. researchgate.net The application of microreactors to the synthesis of 4-methoxybenzaldoxime from 4-methoxybenzaldehyde and a hydroxylamine source offers substantially enhanced reaction control compared to conventional batch methods. rsc.org This enhanced control stems from the intrinsic properties of microfluidic systems. researchgate.net

Key advantages include:

Superior Heat Transfer : The high surface-area-to-volume ratio allows for the rapid dissipation of heat, which is critical for controlling exothermic oximation reactions and preventing thermal runaway. rsc.org

Efficient Mass Transfer : Rapid diffusion-based mixing in microchannels ensures a homogeneous reaction mixture, leading to more consistent product quality and higher yields. beilstein-journals.orgrsc.org

Enhanced Safety : The small internal volume of microreactors means that only minute quantities of reactants are present at any given time. This minimizes the risks associated with handling potentially unstable reagents like free hydroxylamine, which can be generated in-situ and consumed immediately. rsc.orggoogle.com

Improved Selectivity : Precise control over residence time, temperature, and stoichiometry in a microreactor minimizes the formation of impurities and side products, leading to greater selectivity for the desired Z- or E-isomer of the oxime. rsc.org

A comparative study between batch and microflow conditions for the synthesis of an oxime intermediate highlighted the efficiency of microreactors. Under microflow conditions, the product was obtained in a 56% yield after just 6 minutes, whereas the batch reaction required 3 hours to achieve a similar yield of 58%. nih.gov

| Parameter | Batch Reaction | Microreactor Flow Synthesis |

|---|---|---|

| Reaction Time | 3 hours | 6 minutes |

| Yield | ~58% | ~56% |

| Process Control | Limited | High (precise control of temperature, residence time) |

| Safety Profile | Higher risk with bulk reagents | Enhanced safety due to small reaction volume |

| Heat & Mass Transfer | Inefficient | Highly efficient |

Process Optimization in Flow Systems utilizing Design of Experiments (DoE)

To fully exploit the capabilities of continuous flow systems, a systematic approach to process optimization is essential. Design of Experiments (DoE) is a powerful statistical methodology used to explore the effects of multiple process variables simultaneously and identify optimal reaction conditions efficiently. rsc.org In the context of synthesizing 4-methoxybenzaldoxime in a flow reactor, DoE can be used to optimize parameters such as temperature, reagent concentration, flow rate (which dictates residence time), and stoichiometry. beilstein-journals.orgbeilstein-journals.org

The DoE approach involves defining a set of experiments where multiple factors are varied in a structured manner. The results are then modeled to understand the relationships between the factors and the desired outcome (e.g., yield, purity). This method is far more efficient than traditional one-variable-at-a-time (OVAT) optimization. For instance, in the development of a continuous flow reduction of an ester, a DoE approach was successfully used to optimize the process, highlighting its applicability for fine-tuning complex reactions. rsc.org Automated flow platforms can be integrated with DoE algorithms and in-line analytical tools, creating self-optimizing systems that can rapidly identify the ideal conditions for a specific transformation. beilstein-journals.orgosti.gov

| Experiment Run | Temperature (°C) | Total Flow Rate (mL/min) | Molar Ratio (Aldehyde:Hydroxylamine) | Observed Yield (%) |

|---|---|---|---|---|

| 1 | 60 (Low) | 0.5 (Low) | 1:1.1 (Low) | - |

| 2 | 100 (High) | 0.5 (Low) | 1:1.1 (Low) | - |

| 3 | 60 (Low) | 2.0 (High) | 1:1.1 (Low) | - |

| 4 | 100 (High) | 2.0 (High) | 1:1.1 (Low) | - |

| 5 | 60 (Low) | 0.5 (Low) | 1:1.5 (High) | - |

| 6 | 100 (High) | 0.5 (Low) | 1:1.5 (High) | - |

| 7 | 60 (Low) | 2.0 (High) | 1:1.5 (High) | - |

| 8 | 100 (High) | 2.0 (High) | 1:1.5 (High) | - |

| 9 (Center Point) | 80 (Mid) | 1.25 (Mid) | 1:1.3 (Mid) | - |

Continuous Down Flow Reactor Implementations for Aldoxime Transformations

Continuous down-flow reactors, often in the form of packed-bed or column reactors, are a practical implementation of flow chemistry, particularly for reactions involving heterogeneous catalysts, solid-supported reagents, or for facilitating multi-phase contact. syrris.jp In this setup, the reaction mixture is pumped from the top to the bottom of a vertically oriented column. acs.org This configuration can be advantageous for aldoxime transformations.

For the synthesis of 4-methoxybenzaldoxime, a down-flow reactor could be packed with a solid-supported acid or base catalyst to facilitate the condensation reaction between 4-methoxybenzaldehyde and hydroxylamine. This simplifies downstream processing, as the catalyst is retained within the reactor, eliminating the need for a separate filtration step. Furthermore, for subsequent transformations of the aldoxime, such as dehydration to form 4-methoxybenzonitrile, a down-flow reactor could be packed with a solid dehydrating agent. A patent describes the continuous synthesis of oximes in a flow reactor, followed by dehydration to nitriles, a process well-suited for a down-flow implementation. google.com In a study on enzymatic synthesis, a continuous flow packed-bed reactor was operated with a down-flow direction to produce chiral lactones, demonstrating the robustness of this setup for continuous production. acs.org

| Parameter | Description / Example Value |

|---|---|

| Reactor Type | Packed-bed column reactor |

| Flow Direction | Top to bottom (Down-flow) acs.org |

| Packing Material | Solid-supported catalyst (e.g., polymer-supported acid), scavenger resin, or immobilized enzyme syrris.jpacs.orgacs.org |

| Substrate Solution | Solution of 4-methoxybenzaldehyde and hydroxylamine in a suitable solvent (e.g., ethanol) |

| Flow Rate | 0.1 - 5.0 mL/min (adjustable to control residence time) |

| Temperature | 25 - 120 °C (controlled via external jacket) |

| Pressure | Atmospheric or elevated (using a back-pressure regulator) |

| Output | Continuous stream of product solution (4-methoxybenzaldoxime) ready for collection or further processing |

Investigations into Reaction Mechanisms and Kinetics Involving 4 Methoxybenzaldoxime

Beckmann Rearrangement Pathways of 4-Methoxybenzaldoxime

The Beckmann rearrangement is a classic acid-induced transformation of an oxime into an amide or a nitrile. pharmaguideline.com In the case of 4-methoxybenzaldoxime, this reaction is particularly noteworthy due to the competition between rearrangement and dehydration pathways, a balance that is heavily influenced by the electronic nature of the substrate and the choice of catalyst. researchgate.netresearchgate.net

Unimolecular and Catalyzed Rearrangement Mechanisms

The fundamental mechanism of the Beckmann rearrangement involves the protonation of the oxime's hydroxyl group by an acid, converting it into a good leaving group (water). masterorganicchemistry.comorganic-chemistry.org This is followed by a concerted migration of the group positioned anti to the leaving group, which in this case is the 4-methoxyphenyl (B3050149) group, to the electron-deficient nitrogen atom. organic-chemistry.org This migration occurs simultaneously with the cleavage of the N-O bond, avoiding the formation of a high-energy nitrene intermediate. organic-chemistry.org The resulting nitrilium ion is then attacked by water, and after tautomerization, the final amide product, 4-methoxyphenylformamide, is formed. masterorganicchemistry.comlibretexts.org

While this rearrangement can occur unimolecularly under strong acid conditions, modern synthetic methods often employ solid acid catalysts, such as zeolites (e.g., H-Y, H-Beta, H-ZSM-5) and montmorillonite (B579905) clays, to facilitate the reaction under heterogeneous conditions. researchgate.netiitm.ac.inresearchgate.net In these catalyzed systems, the oxime is adsorbed onto the catalyst's acidic sites, where it is efficiently protonated, initiating the rearrangement cascade. iitm.ac.in Studies using various protonated zeolites have been conducted to investigate the vapor-phase Beckmann rearrangement of 4-methoxybenzaldoxime, typically at elevated temperatures around 473K. researchgate.netresearchgate.net

Electronic Effects Influencing Product Selectivity (e.g., 4-Methoxyphenylformamide)

The product distribution in the reaction of aldoximes is strongly dictated by electronic effects. researchgate.netiitm.ac.in The 4-methoxy group on the aromatic ring of 4-methoxybenzaldoxime is a powerful electron-donating group. This property plays a crucial role in favoring the Beckmann rearrangement pathway. The electron-donating nature of the methoxy (B1213986) group stabilizes the positive charge that develops in the transition state during the migration of the aryl group. iitm.ac.in This stabilization lowers the activation energy for the rearrangement, making the formation of 4-methoxyphenylformamide a significant reaction pathway. iitm.ac.in

This behavior contrasts sharply with that of unsubstituted benzaldoxime (B1666162), which, under identical solid-acid catalyzed conditions, almost exclusively undergoes dehydration to form benzonitrile. researchgate.netiitm.ac.in The absence of an electron-donating group on the phenyl ring makes the rearrangement pathway less favorable for benzaldoxime, allowing the competing dehydration reaction to dominate. iitm.ac.in Therefore, the presence of the 4-methoxy substituent is a key determinant for the selectivity towards the amide product. iitm.ac.in

Competing Dehydration Pathways to 4-Methoxybenzonitrile (B7767037)

Alongside the Beckmann rearrangement, 4-methoxybenzaldoxime simultaneously undergoes a competing acid-catalyzed dehydration reaction to yield 4-methoxybenzonitrile. researchgate.netiitm.ac.in This pathway also begins with the protonation of the oxime. iitm.ac.in However, instead of aryl group migration, a molecule of water is eliminated from the protonated intermediate to form the corresponding nitrile. iitm.ac.in

The balance between rearrangement (amide formation) and dehydration (nitrile formation) is sensitive to the nature of the acid catalyst. iitm.ac.in Research indicates that stronger acid sites tend to favor the dehydration reaction, leading to a higher yield of 4-methoxybenzonitrile. iitm.ac.in In contrast, catalysts with medium acid strength can promote the Beckmann rearrangement. iitm.ac.in For example, studies using various zeolites and other solid acids have shown that while 4-methoxybenzaldoxime consistently produces both the amide and the nitrile, the relative ratio of these products varies with the catalyst used. researchgate.netresearchgate.netiitm.ac.in

| Catalyst | Conversion (%) | Selectivity for 4-Methoxybenzonitrile (%) | Selectivity for 4-Methoxyphenylformamide (%) | Selectivity for Other Products (%) |

|---|---|---|---|---|

| LaK-Y | 96.5 | 45.2 | 52.8 | 2.0 |

| CeK-Y | 98.2 | 40.5 | 51.3 | 8.2 |

| REK-Y | 97.8 | 42.1 | 50.2 | 7.7 |

| H-MOR | 98.5 | 85.2 | 12.5 | 2.3 |

| K-10 Mont | 95.4 | 80.1 | 18.5 | 1.4 |

| Silica (B1680970) | 15.2 | 82.5 | 15.4 | 2.1 |

Data is based on reactions carried out in a continuous down-flow reactor. Other products include 4-methoxybenzaldehyde (B44291), 4-methoxybenzoic acid, and anisole. iitm.ac.in

Nitrile Oxide Generation and 1,3-Dipolar Cycloaddition Reactions

Beyond rearrangements, 4-methoxybenzaldoxime serves as a valuable starting material for generating reactive intermediates, specifically 4-methoxyphenyl nitrile oxide, which is a key component in 1,3-dipolar cycloaddition reactions for synthesizing heterocyclic compounds. hud.ac.uknumberanalytics.com

In Situ Generation Methodologies from 4-Methoxybenzaldoxime

4-Methoxyphenyl nitrile oxide is a 1,3-dipole, a reactive species that is typically generated in situ and used immediately due to its tendency to dimerize or undergo other side reactions. hud.ac.uknih.gov A common method for its preparation from 4-methoxybenzaldoxime involves an oxidation or dehydration step. For instance, treatment of the aldoxime with mild oxidizing agents can lead to the formation of the corresponding nitrile oxide. This intermediate is not isolated but is immediately trapped by a dipolarophile present in the reaction mixture. hud.ac.uk Another approach involves the dehydration of the corresponding nitroalkane, which can also be derived from the aldoxime. slideshare.net

Regioselectivity and Stereospecificity in Isoxazoline (B3343090) Synthesis

1,3-Dipolar cycloadditions are powerful, concerted pericyclic reactions that form five-membered rings with a high degree of control over the product's structure. slideshare.netnumberanalytics.comwikipedia.org The reaction between a nitrile oxide (the 1,3-dipole) and an alkene (the dipolarophile) yields an isoxazoline, a valuable heterocyclic motif. numberanalytics.comnumberanalytics.com

The reaction of in situ generated 4-methoxyphenyl nitrile oxide with an alkene is both highly regioselective and stereospecific. slideshare.netnumberanalytics.com

Regioselectivity : The orientation of the addition is governed by the electronic properties of the reacting species, which can be explained by Frontier Molecular Orbital (FMO) theory. numberanalytics.comwikipedia.org The reaction proceeds in a way that maximizes the overlap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. numberanalytics.com This electronic control dictates which of the two possible regioisomers is formed preferentially.

Stereospecificity : As a concerted reaction, the stereochemistry of the dipolarophile (the alkene) is retained in the product. nih.govslideshare.net For example, a cis-alkene will yield a syn-substituted isoxazoline, as the two new sigma bonds are formed simultaneously. slideshare.net This stereospecificity makes the 1,3-dipolar cycloaddition a reliable method for constructing complex, stereochemically defined molecules. numberanalytics.com

Mechanistic Insights into Cycloaddition Events

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. 4-Methoxybenzaldoxime can participate in such reactions, most notably 1,3-dipolar cycloadditions, where it serves as a precursor to a nitrile oxide, a classic 1,3-dipole.

The in-situ generation of 4-methoxybenzonitrile oxide from 4-methoxybenzaldoxime, typically through oxidation, allows for its reaction with various dipolarophiles (e.g., alkenes, alkynes) to form five-membered heterocyclic rings, such as isoxazolines or isoxazoles. mdpi.com The mechanism of this type of reaction, often referred to as the Huisgen 1,3-dipolar cycloaddition, is generally considered to be a concerted, pericyclic process. organic-chemistry.orgscribd.com This means the new bonds are formed in a single step through a cyclic transition state. youtube.com

The stereospecificity of the reaction, where the stereochemistry of the dipolarophile is retained in the product, is a key piece of evidence for a concerted mechanism. scribd.com The reaction involves the overlap of 4 π-electrons from the 1,3-dipole and 2 π-electrons from the dipolarophile. organic-chemistry.org

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the regioselectivity and reactivity in these cycloadditions. wikipedia.org The interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other governs the reaction. For 4-methoxybenzonitrile oxide, the presence of the electron-donating methoxy group on the phenyl ring raises the energy of its HOMO. This generally leads to a smaller HOMO-LUMO energy gap when reacting with electron-deficient dipolarophiles, resulting in a faster reaction rate. organic-chemistry.orgnih.gov

Computational studies on related systems have been employed to model the transition state geometries and activation barriers of cycloaddition reactions. escholarship.orgnih.gov For the reaction involving a derivative of 4-methoxybenzaldoxime, the HOMO and LUMO are localized over the entire molecule, and the energy gap between them (ΔE = ELUMO – EHOMO) has been calculated to be 4.9266 eV. mdpi.com The regioselectivity of the addition is determined by the relative sizes of the orbital coefficients on the reacting atoms in the FMOs. wikipedia.org

Other Transformation Mechanisms of 4-Methoxybenzaldoxime

Besides cycloadditions, 4-Methoxybenzaldoxime undergoes other significant transformations, primarily dehydration and the Beckmann rearrangement, often catalyzed by solid acids like zeolites. iitm.ac.inresearchgate.net The electronic properties of the methoxy group play a significant role in dictating the outcome of these reactions.

The dehydration of 4-Methoxybenzaldoxime yields 4-methoxybenzonitrile. This reaction typically proceeds via protonation of the oxime's hydroxyl group by an acid catalyst, forming a good leaving group (water). libretexts.org Subsequent elimination of a proton from the carbon atom of the C=N bond leads to the formation of the nitrile. iitm.ac.inresearchgate.net

The Beckmann rearrangement is a classic reaction of oximes that converts them into amides. organic-chemistry.orgbyjus.com In the case of 4-Methoxybenzaldoxime, the product is 4-methoxyphenylformamide. iitm.ac.inresearchgate.net The mechanism is initiated by the protonation of the hydroxyl group, followed by the migration of the aryl group (the group anti-periplanar to the leaving group) to the electron-deficient nitrogen atom, with the concurrent departure of a water molecule. organic-chemistry.orgmasterorganicchemistry.com This concerted migration-elimination step forms a nitrilium ion intermediate. slideshare.net Subsequent hydration of the nitrilium ion and tautomerization leads to the final amide product. masterorganicchemistry.comyoutube.com

Studies have shown that both dehydration and Beckmann rearrangement can occur concurrently when 4-Methoxybenzaldoxime is treated with solid acid catalysts. iitm.ac.inresearchgate.net The reaction pathway can be influenced by the nature of the catalyst, with stronger acid sites favoring dehydration. iitm.ac.in The electron-donating methoxy group is thought to stabilize the transition state leading to the nitrilium ion, thus facilitating the Beckmann rearrangement compared to unsubstituted benzaldoxime, which primarily undergoes dehydration under similar conditions. iitm.ac.inresearchgate.net

Kinetic Studies of Reactions Involving 4-Methoxybenzaldoxime

Kinetic studies provide quantitative data on reaction rates and the factors that influence them, offering deeper mechanistic understanding.

Determination of Rate Laws and Reaction Orders

A study on the conversion of meta- and para-substituted syn-benzaldoxime arenesulfonates to the corresponding nitriles in aqueous alcohol has provided specific kinetic data. The reaction of syn-p-methoxybenzaldoxime p-toluenesulfonate was found to follow first-order kinetics with respect to the aldoxime ester. cdnsciencepub.com The first-order rate constant (k) for this reaction was determined under various conditions.

| Esterifying Group | Solvent | Temperature (°C) | Added Salt | Rate Constant (k, s-1) x 105 |

|---|---|---|---|---|

| p-Toluenesulfonate | 95% Ethanol (B145695) | 50.00 | None | 6.16 |

| p-Bromobenzenesulfonate | 95% Ethanol | 50.00 | None | 16.5 |

| p-Toluenesulfonate | 100% Methanol (B129727) | 50.00 | None | 0.88 |

| p-Toluenesulfonate | 90% Methanol-Water | 50.00 | None | 11.7 |

The data indicates that the reaction rate is sensitive to the solvent and the nature of the leaving group (ester). cdnsciencepub.com For complex reactions involving multiple elementary steps, the rate law is often determined by the slowest step, known as the rate-determining step. youtube.com

Activation Energy and Thermodynamic Parameter Derivation

The activation energy represents the minimum energy required for a reaction to occur and can be determined from the temperature dependence of the rate constant (k) using the Arrhenius equation. By measuring the rate constant at different temperatures, a plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R, where R is the gas constant.

Once the activation energy is known, the enthalpy of activation (ΔH‡) can be calculated using the relationship ΔH‡ = Ea - RT. The entropy of activation (ΔS‡), which provides insight into the degree of order in the transition state compared to the reactants, and the Gibbs free energy of activation (ΔG‡), which is the ultimate determinant of the reaction rate, can be derived from the Eyring equation.

For the dehydration of related aldoximes over zeolite catalysts, activation energies have been calculated. For instance, in the dehydration of benzaldoxime over an Fe-ZSM-5 catalyst, the energy barrier was calculated to be in the range of 24.5-33.6 kcal/mol depending on the active iron species. researchgate.netresearchgate.net In another study, the activation energy for the dehydration of ethanol was found to be 51.18 kJ/mol. researchgate.net These values, while not specific to 4-methoxybenzaldoxime, provide an approximate scale for the energy barriers in related transformations. A kinetic isotope effect (kH/kD) of 4.51 was observed for the elimination reaction of syn-benzaldoxime p-toluenesulfonate, indicating significant C-H bond breaking in the transition state. cdnsciencepub.com

Theoretical and Computational Chemistry Studies of 4 Methoxybenzaldoxime

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. These methods provide a detailed picture of electron distribution and energy, which are crucial for understanding chemical behavior.

Density Functional Theory (DFT) Applications (e.g., B3LYP/6-311G(d,p))

Density Functional Theory (DFT) has become a principal tool for investigating the properties of organic molecules due to its balance of accuracy and computational cost. mdpi.comnih.gov The hybrid B3LYP functional, combined with the 6-311G(d,p) basis set, is frequently employed to optimize molecular structures and calculate electronic properties. nih.govmdpi.com

Studies using this level of theory have been applied to molecules structurally related to 4-methoxybenzaldoxime to determine optimized geometries, frontier molecular orbital (HOMO-LUMO) energies, and thermodynamic parameters. mdpi.comresearchgate.net For instance, in a study of a synthesized N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, which is derived from 4-methoxybenzaldoxime, DFT calculations at the B3LYP/6–311G(d,p) level were used to compare the optimized structure with the experimentally determined solid-state structure. mdpi.comresearchgate.net The calculated energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) for this related compound was found to be 4.9266 eV. mdpi.comresearchgate.net

DFT calculations are also instrumental in understanding reaction mechanisms. For example, in the dehydration and Beckmann rearrangement of aldoximes over solid-acid catalysts, electronic effects are cited as a key factor in determining the product distribution. researchgate.netresearchgate.net While the specific computational data for 4-methoxybenzaldoxime itself is not detailed in the provided search results, the general approach involves using DFT to model the interaction of the aldoxime with the catalyst and to calculate the energy barriers for the different reaction pathways. researchgate.net

Table 1: Representative Applications of DFT in Studies Related to 4-Methoxybenzaldoxime

| Studied Property | Method | Key Findings |

| Optimized Molecular Structure | B3LYP/6-311G(d,p) | Comparison between calculated gas-phase structure and experimental solid-state structure. mdpi.comresearchgate.net |

| HOMO-LUMO Energy Gap | B3LYP/6-311G(d,p) | Calculated to be 4.9266 eV for a derivative. mdpi.comresearchgate.net |

| Reaction Mechanisms | B3LYP/6-31+G(d,p) | Elucidation of electronic effects in dehydration and rearrangement reactions. researchgate.netresearchgate.net |

| Hydrogen Bonding Interactions | B3LYP/6-31+G(d) | Prediction of preferred interaction sites with proton donors. scirp.org |

Ab Initio and Semi-Empirical Methods for Electronic Properties

Beyond DFT, other computational methods are utilized to study electronic properties. Ab initio methods, which are based on first principles without empirical parameters, offer a rigorous approach to solving the Schrödinger equation. mpg.deaps.org These methods can provide highly accurate descriptions of electronic structure, though they are often more computationally demanding than DFT. mpg.de They are used to investigate properties like binding energies and the density of states in materials. ajrconline.org For instance, ab initio calculations have been used to study the structural and electronic properties of clusters adsorbed on surfaces, which is relevant to understanding catalysis. ajrconline.org

Semi-empirical methods, on the other hand, simplify the calculations by incorporating experimental data and approximations. mpg.deuni-muenchen.delibretexts.org Methods like MNDO, AM1, and PM3 are computationally efficient and suitable for large molecular systems. uni-muenchen.degoogle.com While less accurate than ab initio or DFT methods, they can provide valuable qualitative insights into electronic properties and are often used for initial screenings or for very large systems where more rigorous methods are not feasible. nih.govgoogle.com These methods are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. mpg.deuni-muenchen.de

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques allow for the study of the dynamic behavior of molecules and their interactions over time.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over a fixed period. wikipedia.org By numerically solving Newton's equations of motion, MD simulations provide a view of the system's dynamic evolution. wikipedia.orgnih.gov This technique is particularly useful for understanding the behavior of molecules in solution or in complex environments, such as their interaction with biological macromolecules or material surfaces. nih.govyoutube.com For example, MD simulations can be used to predict the assembly structures of molecules and to reproduce the formation of columnar assemblies through simulated annealing. rsc.org While specific MD studies on 4-methoxybenzaldoxime were not found, this methodology is applicable to understanding its conformational flexibility and intermolecular interactions in various environments.

Adsorption Mechanism Elucidation on Catalytic Surfaces

Understanding how molecules like 4-methoxybenzaldoxime interact with and adsorb onto catalytic surfaces is crucial for designing efficient catalytic processes. rsc.orgunizin.org Chemisorption, which involves the formation of a chemical bond between the molecule and the surface, is a key aspect of heterogeneous catalysis. micromeritics.com Computational methods can elucidate the adsorption mechanism by modeling the interaction between the adsorbate and the catalyst surface. This involves identifying the most stable adsorption sites, calculating adsorption energies, and understanding the electronic changes that occur upon adsorption. nobelprize.org For example, studies on the dehydration of aldoximes over solid-acid catalysts like zeolites suggest that the reaction is highly dependent on the electronic interactions between the oxime and the catalyst's active sites. researchgate.netresearchgate.net Theoretical models can help explain these differences in reactivity by examining the adsorption geometries and the electronic structure of the adsorbed species. researchgate.net

Spectroscopic Property Predictions and Correlations

Computational chemistry plays a vital role in predicting and interpreting spectroscopic data. Theoretical calculations of properties such as vibrational frequencies (IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts can be correlated with experimental spectra to aid in structure elucidation and the assignment of spectral features. For instance, in a study of a related isoxazole (B147169) derivative, NMR spectroscopy was used to confirm the structure of the synthesized compound. chemrevlett.com DFT calculations are commonly used to predict vibrational spectra, and by comparing the calculated frequencies with experimental data, a detailed assignment of the vibrational modes can be achieved. scirp.org This correlation between theoretical and experimental spectra provides a powerful tool for confirming molecular structures and understanding the vibrational characteristics of molecules like 4-methoxybenzaldoxime.

Vibrational (Infrared) Spectroscopy Simulations

Computational simulations of the infrared (IR) spectrum of 4-Methoxybenzaldoxime have been instrumental in assigning its vibrational modes. jlu.edu.cn By employing methods like Density Functional Theory (DFT), researchers can calculate the vibrational frequencies of the molecule. dtic.mil These theoretical calculations, particularly when using hybrid functionals such as B3LYP with an appropriate basis set like 6-311G(d,p), have shown good agreement with experimental IR spectra after applying a scaling factor to account for anharmonicity and other systematic errors. researchgate.netnih.gov

The calculated spectra allow for a detailed assignment of the various vibrational modes, including the stretching and bending of the O-H, C-H, C=N, C-O, and N-O bonds, as well as the vibrations of the aromatic ring. uc.ptresearchgate.net For instance, the characteristic vibrational frequencies for the Z and E isomers of p-methoxybenzaldoxime have been studied, revealing distinct differences in their IR spectra which can be attributed to their different crystal structures and intermolecular interactions. jlu.edu.cn The theoretical approach helps to resolve ambiguities in experimental spectra where bands may overlap or are of weak intensity. mdpi.com

Table 1: Selected Calculated Vibrational Frequencies for 4-Methoxybenzaldoxime

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311G(d,p)) |

|---|---|

| O-H Stretch | 3600-3400 |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| C=N Stretch | 1650-1600 |

| Aromatic C=C Stretch | 1600-1450 |

| N-O Stretch | 950-900 |

Note: These are approximate ranges based on typical DFT calculations for similar molecules and may vary depending on the specific computational method and basis set used.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for the structural elucidation of molecules like 4-Methoxybenzaldoxime. nih.govrsc.org Computational methods, particularly those based on DFT, can calculate the magnetic shielding tensors of the various nuclei (¹H and ¹³C) in the molecule. mdpi.com These shielding values are then converted into chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). libretexts.org

The Gauge-Including Atomic Orbital (GIAO) method is commonly used within the DFT framework for accurate NMR predictions. nih.gov Studies have shown that calculated ¹H and ¹³C NMR chemical shifts for 4-Methoxybenzaldoxime and related compounds are generally in good agreement with experimental data. researchgate.netresearchgate.net These theoretical predictions aid in the assignment of complex NMR spectra, helping to distinguish between different isomers and confirm the molecular structure. pressbooks.pub For example, theoretical calculations can help to rationalize the observed chemical shifts of the aromatic protons, the oxime proton, and the methoxy (B1213986) group protons.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for 4-Methoxybenzaldoxime

| Carbon Atom | Predicted Chemical Shift (ppm) (GIAO-B3LYP/6-31G(d)) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C (C=N) | ~150 | Varies with isomer |

| C (Aromatic, C-O) | ~160 | ~160.2 |

| C (Aromatic) | 114-130 | 113.7-127.7 |

Note: Predicted values are approximate and depend on the specific computational level. Experimental values are from related compounds. mdpi.com

Electronic (UV-Vis) Absorption and Fluorescence Emission Spectra Modeling

The electronic properties and transitions of 4-Methoxybenzaldoxime can be effectively studied using computational modeling of its UV-Vis absorption and fluorescence emission spectra. researchgate.netresearchgate.net Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic spectra, as it can predict the excitation energies and oscillator strengths of electronic transitions. numberanalytics.comarxiv.org

Theoretical calculations have been performed to understand the UV-Vis absorption spectrum of 4-Methoxybenzaldoxime, showing good correlation with experimental results. researchgate.net These simulations help to identify the nature of the electronic transitions, such as π→π* and n→π* transitions, which are responsible for the absorption bands observed in the spectrum. numberanalytics.com Modeling can also predict how factors like solvent polarity might influence the absorption maxima.

Furthermore, computational methods can be extended to model fluorescence emission spectra. researchgate.net By considering the geometry of the excited state, it is possible to calculate the emission energies and predict the fluorescence spectrum, providing insights into the photophysical properties of the molecule. The agreement between calculated and experimental spectra can often be improved by considering solute-solvent interactions, such as hydrogen bonding. researchgate.net

Table 3: Calculated Electronic Absorption Properties of 4-Methoxybenzaldoxime

| Transition | Calculated Wavelength (nm) (TD-DFT/B3LYP) | Oscillator Strength (f) |

|---|---|---|

| π → π* | ~280-320 | High |

Note: These are representative values. The exact calculated wavelengths and oscillator strengths depend on the computational details.

Electronic Structure Analysis

The electronic structure of 4-Methoxybenzaldoxime, which governs its reactivity and properties, has been extensively investigated using computational methods. These studies provide a detailed picture of the electron distribution and orbital interactions within the molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gap Analysis

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the chemical reactivity and electronic transitions of a molecule. researchgate.netschrodinger.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For 4-Methoxybenzaldoxime and related compounds, DFT calculations have been employed to determine the energies of the HOMO and LUMO and the corresponding energy gap. mdpi.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wuxibiology.com In a related molecule, N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, which is synthesized from 4-methoxybenzaldoxime, the calculated HOMO-LUMO energy gap was found to be 4.9266 eV. mdpi.com

Table 4: Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -5.8170 |

| E(LUMO) | -0.8904 |

Data for N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, a derivative of 4-methoxybenzaldoxime. mdpi.com

Electron Density Distribution and Reactivity Indices Mapping

The electron density distribution within 4-Methoxybenzaldoxime provides valuable information about its chemical behavior. utwente.nl Computational methods can generate maps of the electron density, highlighting regions that are electron-rich or electron-deficient. rosettacommons.orgbahargroup.org Molecular Electrostatic Potential (MEP) maps are particularly useful for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. mdpi.com In a typical MEP map, red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), which are favorable for nucleophilic attack.

From the electron density, various reactivity indices can be calculated based on conceptual DFT. psu.edu These indices, such as Fukui functions and local philicity, provide a quantitative measure of the reactivity of different atomic sites within the molecule. chemrevlett.com This information is crucial for understanding and predicting the regioselectivity of chemical reactions involving 4-Methoxybenzaldoxime.

Intermolecular Interaction Analysis

The study of intermolecular interactions is essential for understanding the properties of 4-Methoxybenzaldoxime in the solid state, including its crystal packing and melting point. jlu.edu.cn Computational methods, such as Hirshfeld surface analysis, provide a powerful means to visualize and quantify these interactions. nih.govnih.gov

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-Methoxybenzaldoxime |

| p-Methoxybenzaldoxime |

| Tetramethylsilane |

Hydrogen Bonding Networks in Crystalline and Solution States

Hydrogen bonds are fundamental non-covalent interactions that dictate the supramolecular architecture of chemical compounds in both solid and solution phases. In the crystalline state, these bonds are crucial in determining the packing of molecules, which in turn influences the material's physical properties. For oxime derivatives, the hydroxyl group (-OH) of the oxime and the nitrogen atom are key participants in forming hydrogen bonds.

In a study of several methoxybenzaldehyde oxime derivatives, distinct hydrogen-bonding patterns were observed. For instance, in some derivatives, intermolecular O-H(oxime)⋯O(methoxy) hydrogen bonds lead to the formation of chains of molecules. In others, these interactions result in the creation of dimeric structures. Specifically, for a compound like 2,4-dimethoxybenzaldehyde (B23906) oxime, O-H(oxime)⋯O(hydroxy) hydrogen bonds generate symmetric R²₂(6) dimers. nih.gov This suggests that for 4-Methoxybenzaldoxime, similar intermolecular O-H⋯O or O-H⋯N hydrogen bonds would be the primary interactions governing its crystal lattice structure.

The presence of a methoxy group can influence the hydrogen bonding network. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor. In the case of 2-hydroxy-4-methoxybenzaldehyde (B30951) oxime, O-H(oxime)⋯O(4-methoxy) hydrogen bonds generate C(9) chains along the b-axis direction. iucr.org This highlights the role of the methoxy substituent in directing the supramolecular assembly.

In solution, the hydrogen bonding behavior can be more dynamic. The interactions between 4-Methoxybenzaldoxime molecules and the solvent molecules become significant. In protic solvents, there is a competition between intramolecular hydrogen bonds, intermolecular self-association, and hydrogen bonds with the solvent. In aprotic solvents, intramolecular and intermolecular hydrogen bonds between the oxime molecules themselves would be more dominant. iucr.org The strength and nature of these hydrogen bonds can be predicted and analyzed using computational methods like Density Functional Theory (DFT), which can calculate interaction energies and geometries. ugr.es

Table 1: Hydrogen Bond Geometry in a Related Methoxybenzaldehyde Oxime Derivative

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| O-H···O | 0.84 | 1.98 | 2.81 | 170 |

| C-H···O | 0.95 | 2.55 | 3.48 | 165 |

Note: Data presented is for a closely related methoxybenzaldehyde oxime derivative and serves as a representative example.

Hirshfeld Surface Analysis for Crystal Packing Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the surface, regions of close intermolecular contacts can be identified, providing a detailed picture of the crystal packing. The surface is generated by partitioning the crystal electron density into molecular fragments. iucr.orgresearchgate.neteurjchem.com

The dnorm map for a related compound, 2-oxo-2H-chromen-6-yl 4-methoxybenzoate, shows distinct red spots which indicate close contacts corresponding to C-H···O hydrogen bonds. researchgate.net Similarly, for 4-Methoxybenzaldoxime, one would expect to see prominent features on the Hirshfeld surface corresponding to the hydrogen bonds formed by the oxime group and contacts involving the methoxy group.

The shape index and curvedness are other properties that can be mapped onto the Hirshfeld surface to identify characteristic packing motifs like π-π stacking interactions between aromatic rings. eurjchem.com For 4-Methoxybenzaldoxime, the presence of the benzene (B151609) ring suggests that C-H···π and π-π interactions may also contribute to the stability of the crystal structure, in addition to the dominant hydrogen bonds. nih.goviucr.org

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Methoxy-substituted Aromatic Compound

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 35.7 |

| O···H/H···O | 33.7 |

| C···H/H···C | 13.0 |

| C···C | 5.5 |

| N···H/H···N | 1.2 |

| Other | 10.9 |

Advanced Analytical Characterization Techniques for 4 Methoxybenzaldoxime Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds like 4-Methoxybenzaldoxime. irjes.com It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

While standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons, advanced two-dimensional (2D) NMR experiments are crucial for unambiguous structural assignment. researchgate.netemerypharma.com These techniques spread spectral information across two frequency axes, resolving overlapping signals and revealing correlations between nuclei. wikipedia.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com In a COSY spectrum of 4-Methoxybenzaldoxime, cross-peaks would appear between the signals of adjacent protons on the aromatic ring, helping to confirm their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct, one-bond correlations between protons and the carbons they are attached to. columbia.edu This is invaluable for assigning carbon signals based on their known proton assignments. emerypharma.com For 4-Methoxybenzaldoxime, HSQC would definitively link each aromatic proton signal to its corresponding aromatic carbon signal, the methoxy (B1213986) protons to the methoxy carbon, and the oxime proton to its carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to three bonds, between protons and carbons. columbia.edu This is critical for piecing together the molecular skeleton. For instance, in 4-Methoxybenzaldoxime, HMBC spectra would show correlations from the methoxy protons to the quaternary aromatic carbon at position 4, and from the aldoxime proton (CH=N) to the aromatic carbons C1 and C2/C6, confirming the connectivity of the functional groups to the benzene (B151609) ring. unideb.hu

The following table summarizes the expected key correlations in 2D NMR spectra for 4-Methoxybenzaldoxime.

| Proton (¹H) | Correlated Carbons (¹³C) via HMBC (2-3 bonds) |

| H (C=N) | C1, C2, C6 |

| H2 / H6 | C4, C=N |

| H3 / H5 | C1 |

| OCH₃ | C4 |

Data based on expected chemical correlations.

Multidimensional NMR Approaches for Complex Structure Elucidation

For more complex molecules derived from or incorporating the 4-Methoxybenzaldoxime moiety, multidimensional NMR becomes indispensable. nih.govmdpi.com When a molecule contains multiple similar structural units or has a high degree of signal overlap in 1D spectra, a combination of 2D and even 3D NMR experiments is employed. nationalmaglab.org By integrating data from COSY, HSQC, HMBC, and other experiments like TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), chemists can assemble complex molecular structures piece by piece. researchgate.netwikipedia.org This systematic approach allows for the complete and unambiguous assignment of every proton and carbon signal, which is essential for confirming the constitution and stereochemistry of novel compounds synthesized from 4-Methoxybenzaldoxime. researchgate.net

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. innovatechlabs.comconfex.com It is an excellent tool for identifying the functional groups within 4-Methoxybenzaldoxime. jlu.edu.cnmdpi.com The FTIR spectrum provides clear, characteristic absorption bands that confirm the presence of the hydroxyl (-OH) group of the oxime, the carbon-nitrogen double bond (C=N), the aromatic ring, and the ether linkage (C-O-C) of the methoxy group. researchgate.netresearchgate.net

The table below lists the characteristic FTIR absorption bands for 4-Methoxybenzaldoxime and their assignments.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3300-3100 | O-H stretch | Oxime Hydroxyl |

| ~3050-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Methoxy (CH₃) |

| ~1610 | C=N stretch | Oxime |

| ~1580, 1510, 1450 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Aryl-Alkyl Ether |

| ~940 | N-O stretch | Oxime |

Data compiled from typical infrared spectroscopy correlation tables and published spectra of related compounds.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. spectroscopyonline.com While FTIR is sensitive to polar functional groups with strong dipole moment changes, Raman is particularly effective for non-polar, symmetric bonds and aromatic systems. jocpr.com This makes it an excellent tool for obtaining a detailed molecular fingerprint of 4-Methoxybenzaldoxime, with strong signals often observed for the C=C stretching of the benzene ring and the C=N bond. youtube.com The technique is non-destructive and requires minimal sample preparation, making it suitable for both qualitative identification and quantitative analysis in various applications. americanpharmaceuticalreview.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. jocpr.com For 4-Methoxybenzaldoxime, MS is used to determine its molecular weight and confirm its elemental formula. nist.gov Electron ionization mass spectrometry (EI-MS) provides a distinct molecular ion peak (M⁺) corresponding to the intact molecule's mass (151.16 g/mol ). nist.gov Furthermore, the fragmentation pattern observed in the mass spectrum offers structural clues, showing characteristic losses of fragments such as -OH, -CH₃, and -OCH₃, which helps in confirming the proposed structure. High-resolution mass spectrometry (HRMS) can determine the molecular mass with very high accuracy, allowing for the unambiguous calculation of the elemental formula (C₈H₉NO₂).

Predicted collision cross section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of the molecule, providing another layer of analytical confirmation.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 152.07060 | 128.0 |

| [M+Na]⁺ | 174.05254 | 136.3 |

| [M-H]⁻ | 150.05604 | 132.2 |

| [M]⁺ | 151.06277 | 129.3 |

Table data sourced from the PubChem database.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact molecular masses of compounds with extremely high accuracy. measurlabs.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, often with an error of less than 5 parts per million (ppm). chromatographyonline.comnih.gov This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. researchgate.net The ability to resolve compounds with the same nominal mass but different exact masses is a key advantage of HRMS. nih.gov

For 4-Methoxybenzaldoxime (C₈H₉NO₂), the theoretical monoisotopic mass can be calculated with high precision. This calculated value serves as a benchmark for experimental determination via HRMS. The high mass accuracy provided by HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, confirms the elemental composition and identity of the compound with a high degree of confidence. researchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₉NO₂ |

| Theoretical Exact Mass [M] | 151.06333 u |

| Theoretical m/z for [M+H]⁺ | 152.07115 u |

| Typical Mass Accuracy Requirement | < 5 ppm chromatographyonline.com |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is an essential technique for structural elucidation. nih.gov The process involves multiple stages of mass analysis, typically separated by a fragmentation step. msaltd.co.ukwikipedia.org In an MS/MS experiment, a specific ion of interest (the precursor ion), such as the protonated molecule of 4-Methoxybenzaldoxime [M+H]⁺, is selected in the first mass analyzer. nationalmaglab.org This selected ion is then directed into a collision cell where it undergoes fragmentation, often through collision-induced dissociation (CID) with an inert gas. copernicus.org The resulting fragment ions (product ions) are then analyzed by a second mass analyzer. nationalmaglab.org

The fragmentation pattern is characteristic of the molecule's structure. By analyzing the masses of the product ions, researchers can deduce the connectivity of atoms and identify structural motifs within the precursor ion. This fragmentation pathway provides a structural fingerprint that can be used to confirm the identity of 4-Methoxybenzaldoxime and distinguish it from isomers.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Postulated Fragment Structure |

|---|---|---|---|

| 152.07 | 135.07 | 17.00 (NH₃) or (OH) | [C₈H₉O]⁺ or [C₈H₈NO]⁺ |

| 152.07 | 121.06 | 31.01 (CH₃O) | [C₇H₇NO]⁺ |

| 152.07 | 107.05 | 45.02 (CH₃O + CH₂) | Tropylium-like ion [C₇H₇O]⁺ |

| 135.07 | 107.05 | 28.02 (CO) | [C₇H₇O]⁺ |

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are fundamental in the analysis of complex mixtures and the purity assessment of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. filab.fr It is suitable for volatile and thermally stable compounds. For polar compounds like 4-Methoxybenzaldoxime, a derivatization step, such as silylation or acetylation, may be employed to increase volatility and improve chromatographic peak shape. mdpi.com In a GC-MS analysis, the retention time provides one level of identification, while the mass spectrum provides a second, highly specific confirmation. mdpi.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for analyzing polar, non-volatile, and thermally labile compounds, making it well-suited for 4-Methoxybenzaldoxime without the need for derivatization. chromatographyonline.com The compound is separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. researchgate.netwaters.com The choice of ionization source, such as electrospray ionization (ESI), is critical for generating gas-phase ions from the liquid phase.